

Technical Guide: Physicochemical Properties of Brominated Hydroxy-Methoxybenzaldehydes

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *3-Bromo-2-hydroxy-4-methoxybenzaldehyde*

CAS No.: 63638-85-7

Cat. No.: B8781944

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of brominated hydroxy-methoxybenzaldehyde isomers. While data for the specific isomer **3-Bromo-2-hydroxy-4-methoxybenzaldehyde** is not readily available in surveyed chemical literature and databases, this document compiles melting and boiling point data for several closely related and commercially available isomers. Understanding the properties of these isomers is critical for researchers in medicinal chemistry and materials science, where precise characterization is paramount.

This guide also furnishes standardized experimental protocols for melting and boiling point determination, essential techniques for the verification of compound identity and purity. Additionally, a representative synthesis protocol for a brominated vanillin derivative is included to provide practical context for laboratory applications.

Physicochemical Data of Bromo-Hydroxy-Methoxybenzaldehyde Isomers

The precise positioning of functional groups on the benzaldehyde ring significantly influences the intermolecular forces and, consequently, the melting and boiling points of the compound. The following table summarizes the available data for key isomers.

Compound Name	CAS Number	Molecular Formula	Melting Point (°C)	Boiling Point (°C)
3-Bromo-4-methoxybenzaldehyde	34841-06-0	C ₈ H ₇ BrO ₂	47 - 54	108 - 110 (at 1 mmHg)
2-Bromo-3-hydroxy-4-methoxybenzaldehyde	2973-58-2	C ₈ H ₇ BrO ₃	202 - 207	289.5 ± 35.0 (Predicted)
3-Bromo-4-hydroxy-5-methoxybenzaldehyde	2973-76-4	C ₈ H ₇ BrO ₃	166 - 167	314

Note: Data for **3-Bromo-2-hydroxy-4-methoxybenzaldehyde** is not available in the cited resources.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following are generalized protocols for these procedures.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and provides a melting range, which is indicative of purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.^[1]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Watch glass

Procedure:

- Sample Preparation: Ensure the crystalline sample is completely dry. If necessary, grind the sample into a fine powder using a mortar and pestle.
- Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample on a watch glass. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be 1-2 mm in height.^[2]
- Measurement:
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.^[1]
 - For a more precise measurement, heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.^[3]
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).^[1]
- Safety: Never reuse a capillary tube. Dispose of used tubes in a designated glass waste container.

Boiling Point Determination (Thiele Tube Method)

This micro-method is useful when only a small amount of a liquid sample is available.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner)
- Mineral oil or other suitable heating bath liquid

Procedure:

- **Sample Preparation:** Add a few drops of the liquid organic compound into the small test tube.
- **Capillary Inversion:** Place the capillary tube, with its open end downwards, into the liquid in the test tube.
- **Assembly:** Attach the test tube to the thermometer. The bottom of the test tube should be level with the thermometer bulb.
- **Heating:** Place the assembly in the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently. The shape of the tube allows for convection currents to ensure uniform heating.[4]
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
- **Measurement:** Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5] Record the barometric pressure as the boiling point is pressure-dependent.
[6]

Synthesis of a Brominated Vanillin Derivative: An Exemplary Workflow

The bromination of vanillin is a classic example of an electrophilic aromatic substitution reaction, where the positions of the existing functional groups direct the incoming electrophile. The following is a representative protocol for the synthesis of bromovanillin.

Materials:

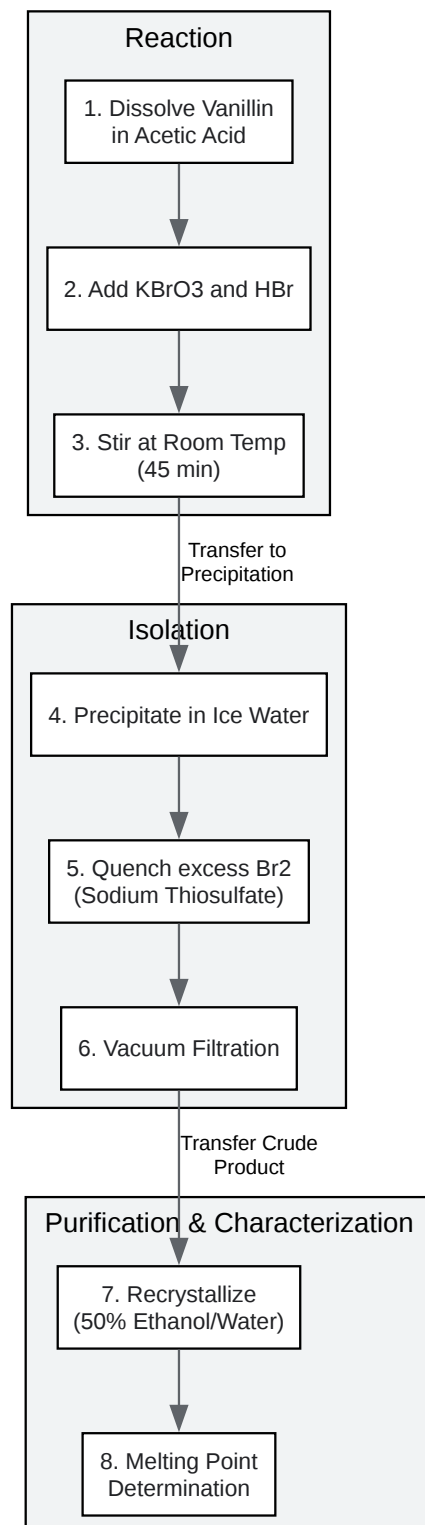
- Vanillin
- Glacial acetic acid
- Potassium bromate
- 48% Hydrobromic acid
- 30% Sodium thiosulfate solution
- 50% Ethanol/water solution
- Ice-cold water

Procedure:

- **Reaction Setup:** In a suitable flask, dissolve vanillin in glacial acetic acid with stirring. To this solution, add potassium bromate followed by the dropwise addition of hydrobromic acid. The reaction mixture is typically stirred at room temperature for about 45 minutes.^{[7][8]}
- **Isolation:** The reaction mixture is poured into ice-cold water to precipitate the crude product. The mixture is stirred for an additional 15-20 minutes. If the solution retains an orange color due to excess bromine, a few drops of sodium thiosulfate solution are added until the color disappears.^{[7][8]} The solid product is then collected by vacuum filtration and washed with ice-cold water.^[7]
- **Purification:** The crude solid is recrystallized from a hot 50% ethanol/water solution to yield the purified bromovanillin.^[8]

- Characterization: The melting point of the dry, recrystallized product is determined and compared to known values of possible isomers to identify the regiochemistry of the bromination.

Workflow for Bromovanillin Synthesis



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Caption: A flowchart illustrating the key stages in the synthesis of bromovanillin.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Brominated Hydroxy-Methoxybenzaldehydes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8781944/docs#technical-guide-physicochemical-properties-of-brominated-hydroxy-methoxybenzaldehydes>]

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